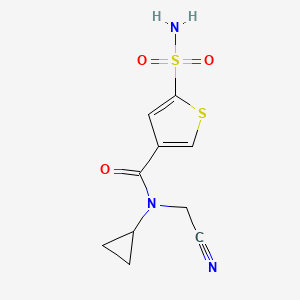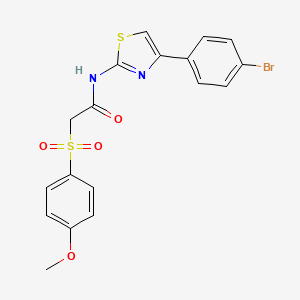![molecular formula C15H14Cl2N2O4S B2621084 N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide CAS No. 34088-36-3](/img/structure/B2621084.png)
N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dichlorophenoxy)acetyl)-4-methylbenzenesulfonohydrazide (N-DAPMBSH) is a sulfonohydrazide compound that has been studied extensively in scientific research. It is a versatile compound with a wide range of applications, including synthesis of other compounds, biochemical and physiological effects, and use in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is utilized in the synthesis of a range of heterocyclic compounds that show promising biological activities. For instance, it has been used in the preparation of derivatives that exhibit significant lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antifungal Activities
Derivatives synthesized from this compound have been evaluated for antimicrobial and antifungal activities. Some derivatives demonstrated promising results against a range of microbial and fungal strains, indicating their potential as new antimicrobial agents for medical applications (Ghiya & Joshi, 2016).
Potential in Enzyme Inhibition
This chemical is also a key precursor in the synthesis of compounds with enzyme inhibitory activities. For example, certain derivatives have shown potent inhibition against enzymes like carbonic anhydrase, which plays a critical role in physiological processes such as respiration and the regulation of pH in tissues. This suggests potential therapeutic applications in treating conditions where enzyme regulation is beneficial (Ilies et al., 2003).
Antioxidant Properties
Research also indicates that derivatives of this compound may exhibit antioxidant properties, which are crucial for protecting cells against damage caused by free radicals and reactive oxygen species. This property could be valuable in developing treatments for diseases associated with oxidative stress (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-10-2-5-12(6-3-10)24(21,22)19-18-15(20)9-23-14-7-4-11(16)8-13(14)17/h2-8,19H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKUPLGPOKRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2621001.png)
![(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2621003.png)


![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)





![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)

